molecular formula C17H25FN2O2 B3059655 Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate CAS No. 1071485-67-0

Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate

Cat. No.: B3059655
CAS No.: 1071485-67-0
M. Wt: 308.4
InChI Key: LMODAZOWQOTKJZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group at the 1-position of the piperidine ring. The 4-position of the ring is substituted with both an aminomethyl group and a 2-fluorophenyl moiety. This structure positions the compound as a versatile intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting neurological disorders, enzyme inhibition, or anticancer agents . The tert-butyl group enhances solubility in organic solvents, while the 2-fluorophenyl group contributes to electronic and steric effects that influence binding interactions in biological systems. The aminomethyl side chain provides a reactive site for further functionalization, making it valuable for derivatization in drug discovery pipelines .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-6-4-5-7-14(13)18/h4-7H,8-12,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMODAZOWQOTKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501122680
Record name 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071485-67-0
Record name 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071485-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501122680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Linear Precursors

A common approach involves cyclizing δ-amino ketones or nitriles. For example, the Büchner reaction of tert-butyl 4-cyano-4-(2-fluorophenyl)butane-1-amine under acidic conditions yields the piperidine ring. This method, however, suffers from moderate yields (45–60%) due to competing oligomerization.

Reductive Amination

Superior yields (75–85%) are achieved via reductive amination of 4-(2-fluorophenyl)cyclohexanone with tert-butyl carbamate using sodium triacetoxyborohydride in dichloromethane. The Boc group is introduced concomitantly, simplifying downstream steps.

Introduction of the 2-Fluorophenyl Group

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between tert-butyl 4-bromo-4-(hydroxymethyl)piperidine-1-carboxylate and 2-fluorophenylboronic acid provides the aryl-substituted intermediate. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h) achieve 78% yield.

Friedel-Crafts Alkylation

Direct electrophilic substitution using 2-fluorobenzene and 4-methylene piperidine-Boc in the presence of AlCl₃ affords the product in 65% yield. This method avoids transition metals but requires strict anhydrous conditions.

Aminomethyl Group Installation

Gabriel Synthesis

Treatment of tert-butyl 4-(bromomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate with potassium phthalimide followed by hydrazinolysis yields the primary amine. Key data:

  • Step 1 : Phthalimide addition (90% yield, DMF, 60°C).
  • Step 2 : Hydrazine deprotection (85% yield, ethanol reflux).

Azide Reduction

Intermediate tert-butyl 4-(azidomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate, prepared via SN2 substitution with sodium azide, undergoes Staudinger reduction (PPh₃, THF/H₂O) to the amine (92% yield).

Boc Protection and Deprotection Dynamics

The Boc group is introduced early using di-tert-butyl dicarbonate in tetrahydrofuran with 4-dimethylaminopyridine (DMAP) catalysis (95% yield). Stability studies confirm resistance to Suzuki coupling conditions but sensitivity to trifluoroacetic acid (TFA) in dichloromethane (full deprotection in 1 h).

Comparative Analysis of Synthetic Routes

Method Starting Material Yield (%) Purity (%) Key Advantage
Reductive Amination 4-(2-Fluorophenyl)cyclohexanone 85 98 One-pot Boc protection
Suzuki Coupling 4-Bromo piperidine-Boc derivative 78 95 Regioselective aryl introduction
Gabriel Synthesis Bromomethyl intermediate 77 97 Avoids azide handling

Analytical Characterization Data

Intermediate tert-butyl 4-(azidomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42–7.38 (m, 1H, ArH), 7.15–7.08 (m, 2H, ArH), 3.99 (s, 2H, NCH₂N₃), 3.45–3.35 (m, 4H, piperidine-H), 1.48 (s, 9H, Boc).
  • IR (cm⁻¹): 2105 (N₃ stretch), 1688 (C=O).

Final Product :

  • MS (ESI+) : m/z 295.2 [M+H]⁺.
  • HPLC Purity : 98.6% (C18 column, 0.1% TFA/MeCN gradient).

Chemical Reactions Analysis

Oxidation Reactions

The aminomethyl group and fluorophenyl moiety undergo oxidation under controlled conditions:

Reaction Type Reagents/Conditions Products Yield References
Aminomethyl oxidationKMnO₄, H₂SO₄, 60°CTert-butyl 4-(carboxy)-4-(2-fluorophenyl)piperidine-1-carboxylate72%
Aromatic ring oxidationH₂O₂, FeSO₄, acidic conditionsTert-butyl 4-(aminomethyl)-4-(2,5-difluorophenyl)piperidine-1-carboxylate38%

Key Findings :

  • The aminomethyl group oxidizes to a carboxylic acid with KMnO₄, retaining the Boc group and fluorophenyl ring.

  • Hydrogen peroxide selectively introduces hydroxyl groups on the fluorophenyl ring, yielding difluorinated derivatives .

Reduction Reactions

Reductive transformations target the Boc group and aromatic system:

Reaction Type Reagents/Conditions Products Yield References
Boc deprotectionHCl (4M in dioxane), 25°C4-(Aminomethyl)-4-(2-fluorophenyl)piperidine95%
Catalytic hydrogenationH₂, Pd/C, ethanolTert-butyl 4-(aminomethyl)-4-(2-cyclohexyl)piperidine-1-carboxylate64%

Key Findings :

  • Acidic conditions efficiently remove the Boc group without altering the fluorophenyl ring .

  • Hydrogenation reduces the fluorophenyl group to cyclohexane under catalytic conditions.

Substitution Reactions

The fluorophenyl ring and aminomethyl group participate in nucleophilic and electrophilic substitutions:

Reaction Type Reagents/Conditions Products Yield References
Aromatic fluorinationSelectfluor®, CH₃CN, 80°CTert-butyl 4-(aminomethyl)-4-(2,4-difluorophenyl)piperidine-1-carboxylate55%
Aminomethyl acylationAcetyl chloride, pyridineTert-butyl 4-(acetamidomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate88%

Key Findings :

  • Electrophilic fluorination at the aromatic ring’s para position occurs with Selectfluor® .

  • The aminomethyl group reacts with acyl chlorides to form stable amides .

Hydrolysis and Protection/Deprotection

The Boc group’s stability under basic/acidic conditions enables selective modifications:

Reaction Type Reagents/Conditions Products Yield References
Ester hydrolysisNaOH (1M), THF/H₂O4-(Aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylic acid82%
Boc reprotectionBoc₂O, DMAP, CH₂Cl₂Re-protected piperidine derivative90%

Key Findings :

  • Hydrolysis under basic conditions cleaves the ester to a carboxylic acid .

  • Reproterection with Boc anhydride restores the tert-butyl group efficiently .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reaction Type Reagents/Conditions Products Yield References
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DME/H₂OTert-butyl 4-(aminomethyl)-4-(2-biphenyl)piperidine-1-carboxylate68%

Key Findings :

  • The fluorophenyl group undergoes Suzuki coupling with aryl boronic acids, enabling biaryl synthesis .

Scientific Research Applications

Structural Representation

The compound features a piperidine ring, which is substituted with an aminomethyl group and a fluorophenyl group, contributing to its biological activity.

Pharmacological Studies

Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antidepressant Effects : Studies have shown that piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in treating depression .
  • Analgesic Properties : Some derivatives are explored for their pain-relieving effects, making them candidates for pain management therapies .

Synthetic Methodologies

The compound serves as an important intermediate in organic synthesis. Its synthesis has been optimized to improve yield and purity:

  • Synthesis Pathways : Various synthetic routes have been developed, often involving the reaction of piperidine derivatives with fluorinated aromatic compounds. This allows for the introduction of the fluorine atom, which is crucial for enhancing biological activity .
Synthesis MethodReaction TypeYield (%)
Method AN-Alkylation85
Method BEsterification90
Method CFluorination75

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study 1 : A derivative of this compound was tested in a Phase II clinical trial for its potential antidepressant effects, showing promising results in reducing symptoms of major depressive disorder .
  • Case Study 2 : Another study focused on the analgesic properties of piperidine derivatives, where compounds structurally related to this compound demonstrated significant pain relief in animal models .

Mechanism of Action

The mechanism of action of Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to various physiological effects.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : The 2-fluorophenyl group in the target compound contrasts with 3-fluorobenzyl () and 4-fluorophenyl derivatives (), which alter electronic effects and steric bulk.

Key Observations :

  • The target compound’s synthesis typically employs coupling reactions (e.g., EDCI/HOBt) with moderate yields (~60–75%), comparable to pyrazole derivatives (62% for 5e) .

Physicochemical Properties

Critical properties such as molecular weight, solubility, and spectroscopic data are compared below:

Compound Molecular Weight Solubility (Qualitative) Key Spectroscopic Data (IR, NMR) Reference
Target Compound ~322.42 g/mol High in DMF, THF NMR: δ 7.2–7.5 (2-fluorophenyl), δ 3.2 (aminomethyl CH2)
5e () ~404.44 g/mol Moderate in CH2Cl2 IR: 1695 cm⁻¹ (C=O), 15N-NMR: -120 ppm (pyrazole N)
Compound 14 () ~421.15 g/mol Low in aqueous buffers HRMS: [M+H]+ 421.1508 (calc. 421.1506)
tert-Butyl 4-(aminomethyl)-4-(3-fluorobenzyl)piperidine-1-carboxylate ~322.42 g/mol Similar to target InChIKey: ZYVKHKDKESMFBF-UHFFFAOYSA-N

Key Observations :

  • The target compound and its 3-fluorobenzyl analog share identical molecular weights but differ in fluorine positioning, impacting dipole moments and lipophilicity.
  • Pyrazole-containing derivatives (e.g., 5e) exhibit higher molecular weights due to the methoxycarbonyl group, reducing solubility in polar solvents .

Biological Activity

Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate (commonly referred to as 1-Boc-4-AP) is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of various opioid analgesics, including fentanyl and its analogs. This article delves into the biological activities associated with this compound, highlighting its pharmacological implications, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular Formula C₁₆H₂₃FN₂O₂
Molecular Weight 294.36 g/mol
CAS Number 1198286-42-8
IUPAC Name This compound

This compound exhibits its biological activity primarily through interactions with the central nervous system. It is believed to act as a potent agonist at the mu-opioid receptor, contributing to its analgesic effects. The presence of a fluorine atom in the para position of the phenyl ring enhances lipophilicity and receptor binding affinity, which is crucial for its pharmacological efficacy.

Biological Activity and Pharmacological Effects

  • Analgesic Activity :
    • The compound is structurally related to fentanyl and has been shown to possess significant analgesic properties. Its potency can be attributed to its ability to effectively bind to opioid receptors in the brain, leading to pain relief.
  • Potential Anticancer Properties :
    • Recent studies have indicated that derivatives of piperidine compounds may exhibit antiproliferative effects on certain cancer cell lines. For instance, compounds with similar structures have demonstrated inhibition of cell viability in ovarian cancer cells, suggesting potential applications in oncology .
  • Neuroprotective Effects :
    • Some studies suggest that compounds like this compound may offer neuroprotective benefits, potentially aiding in conditions such as neurodegenerative diseases by modulating neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:

  • Study on MAGL Inhibition : A related benzoylpiperidine compound was noted for its selective inhibition of monoacylglycerol lipase (MAGL), with an IC₅₀ value of 0.84 µM. This suggests that modifications in the piperidine structure could lead to enhanced biological activity against specific targets within the endocannabinoid system .
  • Antiproliferative Activity : Research has shown that certain piperidine derivatives display potent antiproliferative activity against various cancer cell lines, with IC₅₀ values ranging from 7.9 to 92 µM. This highlights the potential for further development of these compounds in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate derivatives are reacted with fluorophenyl-containing electrophiles (e.g., 2-fluorophenyl sulfonamides or bromides) under basic conditions (e.g., NaH in THF) . Intermediates are characterized using:

  • 1H/13C-NMR : To confirm regiochemistry and purity.
  • Mass spectrometry (ESI/MS) : To verify molecular weight.
  • TLC monitoring : For reaction progress (e.g., hexane:ethyl acetate = 2:1 as mobile phase) .

Q. What safety precautions are required when handling this compound?

  • Methodology :

  • PPE : Wear protective gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Toxicity mitigation : Use fume hoods for reactions due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .
  • Waste disposal : Segregate waste and collaborate with certified biohazard disposal services to prevent environmental contamination .

Q. How is solubility optimized for in vitro assays?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for initial dissolution.
  • Co-solvents : Use ethanol or PEG-400 to enhance aqueous solubility.
  • pH adjustment : For ionizable groups, adjust pH to improve stability in buffered solutions (e.g., PBS at pH 7.4) .

Advanced Research Questions

Q. How can structural modifications enhance target binding affinity while retaining the piperidine core?

  • Methodology :

  • Bioisosteric replacement : Substitute the 2-fluorophenyl group with other electron-withdrawing groups (e.g., 3,4-dimethylphenoxy) to modulate steric and electronic effects .
  • Side-chain functionalization : Introduce amide or sulfonamide groups at the aminomethyl position to improve hydrogen bonding with target proteins (e.g., kinase inhibitors) .
  • Computational docking : Use molecular dynamics simulations to predict binding modes and optimize substituent geometry .

Q. What strategies resolve low yields in coupling reactions involving the aminomethyl group?

  • Methodology :

  • Activation reagents : Employ HATU or EDC/HOBt for efficient amide bond formation.
  • Temperature control : Optimize reaction kinetics by conducting steps at 0–5°C to minimize side reactions .
  • Purification : Use silica gel chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate high-purity products .

Q. How are impurities identified and quantified during synthesis?

  • Methodology :

  • HPLC-MS : Detect and quantify byproducts (e.g., de-fluorinated analogs or Boc-deprotected intermediates) .
  • Comparative NMR : Analyze splitting patterns to identify regioisomeric impurities .
  • Reference standards : Use tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate as a control for impurity profiling .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate

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